molecular formula C9H14N2O2 B4539220 3,5-dimethyl-N-propyl-4-isoxazolecarboxamide

3,5-dimethyl-N-propyl-4-isoxazolecarboxamide

Cat. No. B4539220
M. Wt: 182.22 g/mol
InChI Key: GUJGEKHMVZXVTI-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-propyl-4-isoxazolecarboxamide belongs to the isoxazole class of compounds known for their diverse biological activities and wide range of applications in chemical synthesis. This compound, like its analogs, has been studied for its chemical reactions, physical and chemical properties, and potential applications in various fields.

Synthesis Analysis

The synthesis of isoxazole derivatives, including 3,5-dimethyl-N-propyl-4-isoxazolecarboxamide, often involves strategies like 1,3-dipolar cycloaddition or the reaction of hydroximoyl chlorides with different substrates. These methods allow for the introduction of various functional groups, enabling the synthesis of a broad range of isoxazole compounds with specific properties (Martins et al., 2002).

Molecular Structure Analysis

Isoxazole compounds often exhibit planar structures due to the nature of the isoxazole ring. The molecular structure of these compounds, including the arrangement of substituents, significantly affects their physical and chemical properties. Techniques like X-ray diffraction analysis are commonly used to determine the precise molecular structure of isoxazole derivatives (Prasad et al., 2011).

Chemical Reactions and Properties

Isoxazole derivatives undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the substituents present on the isoxazole ring. These reactions enable the functionalization of the isoxazole core and the synthesis of compounds with desired chemical properties (Hamper et al., 1995).

properties

IUPAC Name

3,5-dimethyl-N-propyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-5-10-9(12)8-6(2)11-13-7(8)3/h4-5H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJGEKHMVZXVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(ON=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-N-propylisoxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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